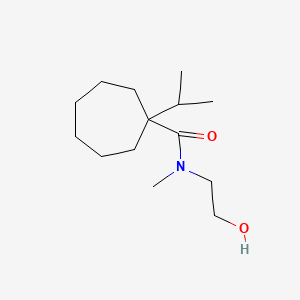

N-(2-Hydroxyethyl)-1-isopropyl-N-methylcycloheptanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of ProClin 300 involves the synthesis of its active ingredients, which are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The industrial production of ProClin 300 involves the careful control of reaction conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ProClin 300 can lead to the formation of various oxidized derivatives, while reduction can result in the formation of reduced isothiazolinone compounds .

Scientific Research Applications

ProClin 300 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various chemical reagents and solutions. In biology, ProClin 300 is used to preserve biological samples and reagents, ensuring their stability and preventing microbial contamination. In medicine, it is used in diagnostic reagents and kits to extend their shelf life and maintain their efficacy. In industry, ProClin 300 is used in the formulation of various products, including paints, coatings, and adhesives, to prevent microbial growth and extend product shelf life .

Mechanism of Action

The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the central metabolic cycle of microbial cells. The active ingredients in ProClin 300, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membranes of microbes and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This inhibition disrupts the Krebs cycle, leading to a loss of ATP production and ultimately causing cell death .

Comparison with Similar Compounds

ProClin 300 is unique compared to other similar compounds due to its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Similar compounds include other isothiazolinone-based preservatives such as ProClin 150 and ProClin 950. While these compounds also exhibit antimicrobial activity, ProClin 300 is preferred in many applications due to its superior stability and compatibility with key enzymes and diagnostic assay indicators .

Properties

CAS No. |

93942-73-5 |

|---|---|

Molecular Formula |

C14H27NO2 |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-N-methyl-1-propan-2-ylcycloheptane-1-carboxamide |

InChI |

InChI=1S/C14H27NO2/c1-12(2)14(8-6-4-5-7-9-14)13(17)15(3)10-11-16/h12,16H,4-11H2,1-3H3 |

InChI Key |

SIVGWAIMPBVZEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCCCCC1)C(=O)N(C)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)